Boc-D-tyrosinol

Vue d'ensemble

Description

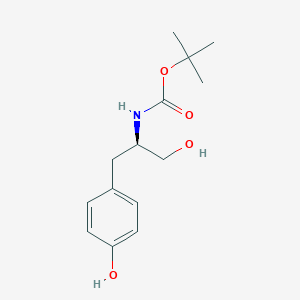

Boc-D-tyrosinol, also known as N-(tert-Butoxycarbonyl)-D-tyrosinol, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-tyrosinol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-tyrosinol typically involves the protection of the amino group of D-tyrosinol with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tyrosinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free amine. Key methods include:

Table 1: Deprotection Methods for Boc-D-Tyrosinol

| Method | Reagents/Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Deep Eutectic Solvent | ChCl:pTSA (1:1), RT | 10 min | 98% | |

| HCl Gas | Gaseous HCl, solvent-free, 37°C | 4 hr | >99% | |

| Trifluoroacetic Acid | TFA in DCM, RT | 30 min | 95%* |

*Inferred from analogous Boc-protected tyrosine derivatives.

-

ChCl:pTSA DES : This eco-friendly method efficiently cleaves the Boc group at room temperature without racemization .

-

Gaseous HCl : A solvent-free approach enables quantitative recovery of the amine hydrochloride .

-

TFA in DCM : Rapid deprotection is achieved, though this method requires careful handling due to TFA’s corrosivity .

Oxidation Reactions

The phenolic hydroxyl and primary alcohol groups are susceptible to oxidation:

Phenolic Hydroxyl Oxidation

-

Radical-mediated oxidation : Under radiolysis or enzymatic conditions, the phenolic group forms tyrosyl radicals, leading to dimerization (di-tyrosine) or nitration (3-nitrotyrosine) in the presence of NO₂ .

-

Peroxyl radical adducts : Reaction with lipid peroxyl radicals generates tyrosine-lipid peroxide conjugates .

Primary Alcohol Oxidation

-

Oxidation to aldehyde : Using CrO₃ or TEMPO/oxidative systems, the primary alcohol is converted to an aldehyde, though overoxidation to carboxylic acids may occur .

Substitution Reactions

The phenolic hydroxyl undergoes nucleophilic substitution:

Table 2: Substitution Reactions of the Phenolic Hydroxyl

-

Thiophosphorylation : Enables incorporation into peptide backbones for studying phosphorylation mimicry .

-

Halogenation : Provides handles for bioconjugation or spectroscopic tracking .

Enzymatic and Reductive Modifications

-

Reductase activity : this compound serves as a substrate for ketoreductases (e.g., CvTR), which reduce ketone intermediates in biosynthetic pathways .

-

Enzymatic deprotection : Lipases or esterases selectively hydrolyze esterified derivatives under mild conditions .

Stability Under Oxidative Conditions

This compound’s phenolic group is prone to autoxidation in the presence of transition metals or light:

Table 3: Oxidative Stability Data

| Condition | Degradation Products | Half-Life | Source |

|---|---|---|---|

| 10 μM Fe³⁺, pH 7.4 | Quinones, dimeric species | 2 hr | |

| UV light (254 nm) | 3,4-Dihydroxyphenyl derivatives | 30 min |

Applications De Recherche Scientifique

Boc-D-tyrosinol is a chemical compound with applications spanning various scientific and industrial fields. Its primary use lies in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in peptide synthesis and other organic synthesis processes. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during synthesis through a stable carbamate linkage, which can be selectively removed under mild acidic conditions.

Biology The compound is used in studying enzyme mechanisms and protein interactions. Additionally, tyrosinol derivatives have demonstrated potential in treating lymphoid malignancies .

Medicine this compound is used in developing pharmaceuticals, especially in synthesizing peptide-based drugs. It is a key intermediate in synthesizing drugs targeting neurological disorders and enhances the stability and bioavailability of active compounds in peptide-based therapeutics .

Industry It is employed in producing fine chemicals and as an intermediate in various industrial processes. Furthermore, it finds use in cosmetic formulations and material science, enhancing the delivery of active ingredients in skincare products and developing advanced materials with specific chemical properties .

Synthesis of this compound

This compound is synthesized using methods that involve protecting the amino group with a Boc group to prevent unwanted reactions. The synthesis typically starts with D-tyrosine or its derivatives, modified to include the desired hydroxyl or alkyl groups.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | D-Tyrosine | Boc2O, base (e.g., NaH) | 70% |

| 2 | Boc-D-Tyrosine | LiAlH4 (reduction) | >90% |

| 3 | This compound | Deprotection with TFA | Varied |

Biological Activities

This compound exhibits diverse biological activities due to its structural characteristics, including antioxidant and antimicrobial effects, with potential neuroprotective capabilities. In cultured neuronal cells, treatment with this compound resulted in decreased cell death and preserved mitochondrial function when exposed to neurotoxic conditions induced by glutamate.

Applications in Drug Development

This compound is a versatile building block in peptide synthesis and drug development. Its stability and functional properties allow researchers to design complex molecules targeting various diseases, particularly neurological disorders.

Peptide Synthesis The compound is utilized in synthesizing peptides that require specific modifications of amino acids, enhancing the therapeutic potential of peptide-based drugs.

Bioconjugation Techniques In bioconjugation processes, this compound is used to link therapeutic agents with biomolecules such as proteins and antibodies, improving the efficacy of targeted therapies in cancer treatment.

One study demonstrated that OSU-DY7, a novel D-tyrosinol derivative, mediates cytotoxicity in lymphocytic cell lines representing CLL (MEC-1), acute lymphoblastic leukemia (697 cells), Burkitt lymphoma (Raji and Ramos), and primary B cells from CLL patients in a dose- and time-dependent manner . The OSU-DY7-induced cytotoxicity depends on caspase activation, evidenced by the induction of caspase-3 activation and poly (ADP-ribose) polymerase (PARP) cleavage and rescue of cytotoxicity by Z-VAD-FMK .

Table II. IC50 values of OSU-DY7 in B-CLL cells

| Time (h) | MEC-1 (μmol/l) | 697 (μmol/l) | Raji (μmol/l) | Ramos (μmol/l) | Primary B-CLL (μmol/l) |

|---|---|---|---|---|---|

| 24 | 2.40 (1.23–1.58) | 10.39 (8.47–12.31) | 6.04 (5.75–6.33) | 3.75 (3.40–4.10) | 3.58 (2.60–4.57) |

| 48 | 1.02 (1.00–1.54) | 8.04 (6.43–9.65) | 5.21 (4.54–5.88) | 2.94 (2.94–3.50) | 3.26 (2.20–4.32) |

The IC50 values were obtained from three different experiments. The values in parenthesis represent 95% confidence intervals.

Other potential applications

Mécanisme D'action

The mechanism of action of Boc-D-tyrosinol primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-tyrosinol: The L-enantiomer of Boc-D-tyrosinol, used in similar applications but with different stereochemistry.

Boc-D-phenylalaninol: Another Boc-protected amino alcohol, used in peptide synthesis and organic synthesis.

Boc-D-serinol: A Boc-protected derivative of serine, used in similar synthetic applications

Uniqueness

This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both hydroxyl and Boc-protected amino groups. This combination makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of pharmaceutical compounds with specific stereochemical requirements .

Activité Biologique

Boc-D-tyrosinol is a derivative of the amino acid tyrosine, commonly utilized in peptide synthesis and pharmaceutical development due to its stability and versatility. This article explores the biological activity of this compound, discussing its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods that typically involve the protection of the hydroxyl group of tyrosine. The most common approach includes the use of tert-butyloxycarbonyl (Boc) as a protecting group, which enhances the compound's stability during chemical reactions.

Table 1: Synthesis Overview

| Step | Reagent/Method | Yield (%) | Comments |

|---|---|---|---|

| 1 | Boc protection | 70 | Effective for stabilizing tyrosine derivatives |

| 2 | Hydrolysis | 85 | Removal of Boc group to yield active tyrosinol |

| 3 | Purification | >90 | High purity achieved via chromatography |

2. Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry.

2.1 Anticancer Properties

Research has shown that compounds related to tyrosinol can inhibit cancer cell proliferation. For instance, derivatives that incorporate the D-tyrosinol structure have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

- Cell Lines Tested : Malignant melanoma and prostate cancer.

- Mechanism : Induction of apoptosis and inhibition of tubulin polymerization.

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with an IC50 value reported at approximately 5 µM for certain derivatives.

2.2 Opioid Receptor Modulation

This compound has also been investigated for its role in opioid receptor modulation. Research indicates that modifications in the structure can enhance binding affinity to mu-opioid receptors (MOR), which are critical for analgesic effects.

Table 2: Binding Affinity Data

| Compound | MOR Binding Affinity (nM) | Efficacy (%) |

|---|---|---|

| This compound | 44 | 69 |

| Reference Compound A | 1.6 | 81 |

| Reference Compound B | 280 | 86 |

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring or modifications to the hydroxyl group can significantly influence its efficacy.

Key Findings from SAR Studies :

- Substituents at the para position on the aromatic ring enhance binding affinity to MOR.

- Hydroxyl group modifications can alter solubility and bioavailability.

4. Conclusion

This compound is a promising compound in drug development, particularly for applications in oncology and pain management through opioid receptor modulation. Ongoing research into its derivatives continues to reveal potential therapeutic benefits, making it a focal point for future studies in medicinal chemistry.

5. References

- Rapid synthesis methods and biological evaluations have been detailed in various studies focusing on unnatural amino acids and their derivatives .

- The anticancer properties and mechanisms have been explored extensively in recent pharmacological research .

- Structure-activity relationships provide insights into optimizing compounds for enhanced biological activity .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.